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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of

adenosylcobalamin, also known as Coenzyme B12. The document details its molecular

composition, three-dimensional arrangement, and the experimental methodologies employed

for its structural elucidation. Quantitative data are presented in structured tables, and key

processes are visualized through detailed diagrams to facilitate a deeper understanding for

researchers, scientists, and professionals in drug development.

Introduction to Adenosylcobalamin
Adenosylcobalamin is a biologically active form of vitamin B12, crucial for various metabolic

processes in humans and other organisms.[1] Its intricate structure, featuring a cobalt-carbon

bond, is central to its function as a cofactor in enzymatic reactions, particularly those involving

radical-mediated rearrangements. Understanding the precise chemical structure of

adenosylcobalamin is fundamental for comprehending its biological activity and for the

development of therapeutic agents targeting B12-dependent pathways.

Molecular Structure of Adenosylcobalamin
The chemical formula of adenosylcobalamin is C72H100CoN18O17P.[2] Its complex structure

is comprised of three main components: a central corrin ring, a lower ligand (alpha-axial), and

an upper ligand (beta-axial).
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The Corrin Ring: This macrocyclic structure is similar to the porphyrin ring found in heme, but

with a direct bond between two of the pyrrole rings. At the center of the corrin ring lies a

cobalt (Co) atom, which is the reactive center of the molecule.

The Lower Ligand (α-axial): In adenosylcobalamin, the lower ligand is 5,6-

dimethylbenzimidazole (DMB), which is attached to the cobalt atom and also linked to a

ribose-phosphate-aminopropanol chain that connects back to the corrin ring.

The Upper Ligand (β-axial): The upper ligand is a 5'-deoxyadenosyl group, which is unique

as it forms a covalent bond between the cobalt atom and the 5'-carbon of the adenosine's

ribose sugar. This Co-C bond is relatively weak and its homolytic cleavage is the basis for

the radical chemistry of adenosylcobalamin-dependent enzymes.

Below is a diagram illustrating the logical relationship between the core components of the

adenosylcobalamin molecule.

Logical Relationship of Adenosylcobalamin Components

Adenosylcobalamin

Corrin Ring

Lower Ligand
(5,6-dimethylbenzimidazole)

Upper Ligand
(5'-deoxyadenosyl)

Cobalt (Co) Atom

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15557631?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Logical relationship of adenosylcobalamin components.

Quantitative Structural Data
The precise three-dimensional structure of adenosylcobalamin has been determined through

X-ray crystallography. The crystal structure was redetermined and refined to an R-value of

0.065, belonging to the orthorhombic space group P212121. The following tables summarize

key bond lengths and angles derived from crystallographic data.

Table 1: Selected Bond Lengths in Adenosylcobalamin

Bond Length (Å)

Co - C(adenosyl) 2.05

Co - N(DMB) 2.22

Co - N(corrin) ~1.90

Note: The Co-N(corrin) bond length is an average value.

Table 2: Selected Bond Angles in Adenosylcobalamin

Atoms Involved Angle (°)

C(adenosyl)-Co-N(DMB) ~175

N(corrin)-Co-N(corrin) ~90 / ~180

Note: The N(corrin)-Co-N(corrin) angles represent adjacent and opposite nitrogen atoms in the

equatorial plane, respectively.

Experimental Protocols for Structure Determination
The determination of the complex structure of adenosylcobalamin relies on sophisticated

analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR)

spectroscopy.
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X-ray Crystallography
This technique provides a detailed three-dimensional map of the electron density in a crystal,

from which the atomic positions can be inferred.

Methodology:

Crystallization: Single crystals of adenosylcobalamin are grown from a supersaturated

solution. A common method involves dissolving adenosylcobalamin in a mixture of water and

an organic solvent like acetone, followed by slow evaporation or cooling to induce

crystallization.

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern of spots is recorded on a detector as the

crystal is rotated. For a complex and potentially light-sensitive molecule like

adenosylcobalamin, synchrotron radiation is often used to obtain high-resolution data.[3]

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phases of the diffracted X-rays are determined using

computational methods to generate an initial electron density map. An atomic model is then

built into this map and refined to best fit the experimental data, resulting in the final three-

dimensional structure. The quality of the final structure is assessed by the R-factor, with a

lower value indicating a better fit.
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Experimental Workflow for X-ray Crystallography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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